molecular formula C4H12FN2OP B150142 Dimefox CAS No. 115-26-4

Dimefox

Cat. No.: B150142
CAS No.: 115-26-4
M. Wt: 154.12 g/mol
InChI Key: PGJBQBDNXAZHBP-UHFFFAOYSA-N
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Description

Dimefox, also known as TL-792 or T-2002, is a highly toxic organophosphate insecticide. It was first produced in 1940 by Gerhard Schrader’s group in Germany. In its pure form, this compound is a colorless liquid with a fishy odor. Historically, it was used as a pesticide but has been deemed obsolete or discontinued for use by the World Health Organization due to its high toxicity and status as an acetylcholinesterase inhibitor .

Mechanism of Action

Target of Action

Dimefox, also known as TL-792 or T-2002, is a highly toxic organophosphate insecticide . The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system, leading to various physiological effects.

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. When this compound inhibits acetylcholinesterase, it leads to an accumulation of acetylcholine in the nerve synapses. This overstimulates the nerves, causing a range of symptoms from twitching and tremors to paralysis and death.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system by inhibiting acetylcholinesterase . This disruption can affect a wide range of physiological processes, as acetylcholine plays a key role in many functions, including muscle contraction, heart rate, memory, and learning.

Pharmacokinetics

This compound is highly soluble in water and is volatile . This means it can easily enter the body through various routes, including inhalation and dermal contact . Once in the body, this compound can quickly reach its target sites due to its high solubility and volatility . .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nerves. Symptoms can range from mild, such as sweating and pinpoint pupils, to severe, such as seizures and coma . In severe cases, exposure to this compound can be fatal.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its high solubility in water and volatility can increase its spread in the environment, potentially affecting non-target organisms

Biochemical Analysis

Biochemical Properties

Dimefox is an organophosphate insecticide, which means it works by inhibiting the activity of acetylcholinesterase, an enzyme that is crucial for nerve function . This inhibition disrupts the transmission of nerve impulses, leading to the symptoms of poisoning .

Cellular Effects

This compound, as an acetylcholinesterase inhibitor, has profound effects on various types of cells. It disrupts the normal functioning of nerve cells by preventing the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. When this compound inhibits this enzyme, acetylcholine accumulates in the synaptic cleft, leading to overstimulation of the post-synaptic neuron .

Temporal Effects in Laboratory Settings

It is known that this compound is highly toxic and can cause severe symptoms of poisoning in a short period of time .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be highly toxic. The median lethal dose (LD50) is 2 mg/kg for oral administration in mice, 1 mg/kg for oral administration in rats, and 3 mg/kg for intravenous administration in rabbits . These figures indicate that even small doses of this compound can be lethal.

Preparation Methods

Dimefox is synthesized through a series of chemical reactions involving dimethylamine and phosphorus oxychloride. The synthetic route typically involves the reaction of dimethylamine with phosphorus oxychloride to form dimethylaminochlorophosphine. This intermediate is then reacted with methylamine and hydrofluoric acid to produce this compound .

Chemical Reactions Analysis

Dimefox undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylamine, methylamine, and phosphoric acid derivatives.

    Oxidation: this compound can be oxidized to form various phosphoric acid derivatives.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions are dimethylamine, methylamine, and phosphoric acid derivatives .

Scientific Research Applications

Dimefox has been used in various scientific research applications, including:

Comparison with Similar Compounds

  • Mipafox
  • Schradan

Properties

IUPAC Name

N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine
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InChI

InChI=1S/C4H12FN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3
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InChI Key

PGJBQBDNXAZHBP-UHFFFAOYSA-N
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Canonical SMILES

CN(C)P(=O)(N(C)C)F
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Molecular Formula

C4H12FN2OP
Record name DIMEFOX
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DSSTOX Substance ID

DTXSID8041870
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Molecular Weight

154.12 g/mol
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Physical Description

Dimefox is a colorless liquid with a fishy odor. Used as an insecticide; is neither produced nor used in the U.S. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid with a fishy odor; [Merck Index] Yellow liquid; [MSDSonline]
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Boiling Point

187 °F at 15 mmHg (EPA, 1998), 85 °C at 15 mm Hg; 67 °C at 4.0 mm Hg
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Solubility

Miscible with most organic solvents, Miscible with water at 20 °C.
Record name DIMEFOX
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Density

1.115 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1151 at 20 °C/4 °C
Record name DIMEFOX
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Vapor Pressure

0.36 mmHg at 77 °F (EPA, 1998), 0.11 [mmHg], Vapor pressure = 48,000 mPa (0.36 mm Hg) at 25 °C; log P= 1.2 (chloroform/water partition coefficient); resistant to hydrolysis by alkali but is hydrolyzed by acids; slowly oxidized by vigorous oxidizing agents, rapidly by chlorine, 0.14 mbar (0.11 mm Hg) at 20 °C
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Mechanism of Action

A highly toxic cholinesterase inhibitor., Unmetabolized dimefox is a moderately strong inhibitor of cholinesterase in vitro; the molar concentration required to cause 50% inhibition is 4x10-5. ... Its action is mainly peripheral, that on the brain being slower in onset., The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for DIMEFOX (10 total), please visit the HSDB record page.
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Color/Form

Colorless liquid

CAS No.

115-26-4
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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